![molecular formula C11H14ClN B8135015 (1S,8R)-10-azoniatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;chloride](/img/structure/B8135015.png)
(1S,8R)-10-azoniatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,8R)-10-azoniatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;chloride is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a tricyclic framework with a nitrogen atom incorporated into one of the rings, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,8R)-10-azoniatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;chloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions to form the tricyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. For example, the addition of bromofluorocarbene to benzonorbornadiene followed by HBr elimination can lead to the formation of the desired tricyclic compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,8R)-10-azoniatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,8R)-10-azoniatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,8R)-10-azoniatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;chloride involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[6.3.1.02,7]dodeca-2,4,6,9,10-pentaene
- 1-(4,5-Dinitro-10-aza-tricyclo-[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoro-ethanone
- (1S,8R,9R,10S)-11-oxotricyclo[6.2.2.02,7]dodeca-2,4,6-triene-9,10-dicarboxylic acid
Uniqueness
(1S,8R)-10-azoniatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;chloride is unique due to its specific tricyclic structure with an incorporated nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,8R)-10-azoniatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-11-9-5-8(6-12-7-9)10(11)3-1;/h1-4,8-9,12H,5-7H2;1H/t8-,9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJDLIUDQHFAGC-UFIFRZAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C[NH2+]CC1C3=CC=CC=C23.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[NH2+]C[C@H]1C3=CC=CC=C23.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
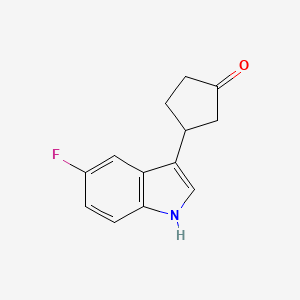
![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B8134948.png)
![3-Methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid;hydrate](/img/structure/B8134955.png)
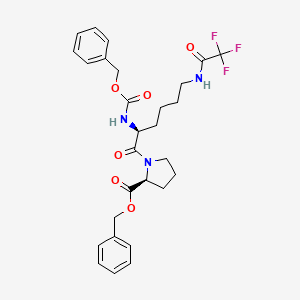
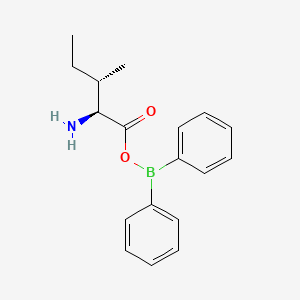
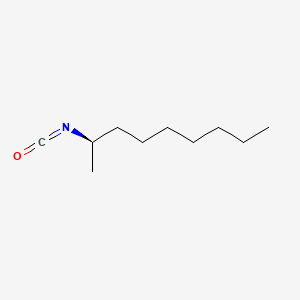
![(E)-ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B8134980.png)
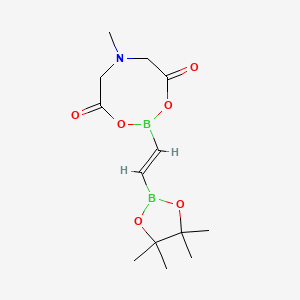
![sodium;2-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate;hydroxide](/img/structure/B8134987.png)
![[4-ethyl-2-[(1Z)-1-(4-ethyl-3,5-dimethylpyrrol-2-ylidene)ethyl]-3,5-dimethylpyrrol-1-yl]-difluoroborane](/img/structure/B8134992.png)
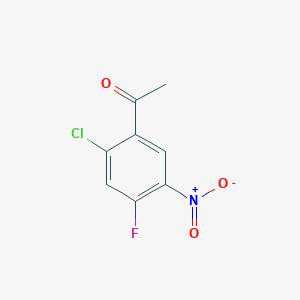

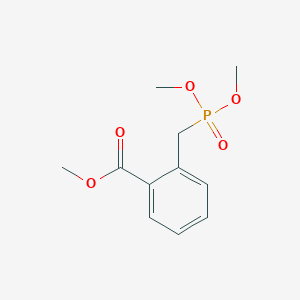
![[2-Fluoro-5-(methoxy-d3)phenyl]methanamine](/img/structure/B8135029.png)
